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molecular formula C16H24 B8561449 1,1,6-Trimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene CAS No. 94400-38-1

1,1,6-Trimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene

Cat. No. B8561449
M. Wt: 216.36 g/mol
InChI Key: SVKVJRRUBNLITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04634548

Procedure details

1050 g of sulphuric acid are provided and a mixture of 1.5 l of toluene and 497 g of 2,6-dimethyl-hept-5-en-2-ol are added dropwise during 35 minutes while cooling (10° C.). The mixture is stirred at room temperature for 1.5 hours. The mixture is now diluted with hexane, poured on to ice, washed neutral, dried and evaporated. After distillation there are obtained 455 g of 1-isopropyl-4,4,7-trimethyl-1,2,3,4-tetrahydro-naphthalene (purity 75%).
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
497 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5]C=[CH:3][CH:2]=1.[CH3:8][C:9](O)([CH2:11][CH2:12][CH:13]=[C:14]([CH3:16])[CH3:15])[CH3:10].[CH3:18]CCCCC>>[CH:14]([CH:13]1[C:5]2[C:8](=[CH:3][CH:2]=[C:1]([CH3:7])[CH:6]=2)[C:9]([CH3:10])([CH3:18])[CH2:11][CH2:12]1)([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
1.5 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
497 g
Type
reactant
Smiles
CC(C)(CCC=C(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise during 35 minutes
Duration
35 min
ADDITION
Type
ADDITION
Details
poured on to ice
WASH
Type
WASH
Details
washed neutral
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
After distillation

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)C1CCC(C2=CC=C(C=C12)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 455 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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